molecular formula C28H40O9 B158580 2-Deacetoxydecinnamoyltaxinine J CAS No. 87193-98-4

2-Deacetoxydecinnamoyltaxinine J

Cat. No. B158580
CAS RN: 87193-98-4
M. Wt: 520.6 g/mol
InChI Key: WOKHREABHMWBBE-CNZAUHOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Deacetoxydecinnamoyltaxinine J is an active compound that can be isolated from Taxus cuspidta Sibe et Zucc . It is a natural product found in Taxus wallichiana .


Molecular Structure Analysis

The molecular formula of 2-Deacetoxydecinnamoyltaxinine J is C28H40O9 . The molecular weight is 520.6 g/mol . The IUPAC name is [(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10-triacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Deacetoxydecinnamoyltaxinine J include a molecular weight of 520.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The compound’s XLogP3-AA is 2.2 .

Scientific Research Applications

Chromatographic Analysis

2-Deacetoxydecinnamoyltaxinine J, along with other taxoids, has been analyzed using a reversed-phase column liquid chromatography method. This method was developed for yew needles and validated for efficiency, detection limits, reproducibility, and peak purity using UV-Vis and photodiode array detection (Bala et al., 1999).

Synthesis and Biological Evaluation

New taxoids derived from 2-deacetoxytaxinine J have been synthesized and tested for their activity in human mammary carcinoma MDR cell line MCF7-R. One derivative showed significant activity in vitro when tested in combination with paclitaxel (Botta et al., 2007).

Anticancer Activity

The anticancer activity of 2-deacetoxytaxinine J has been studied, with significant in vitro activity against breast cancer cell lines. It also showed promising in vivo activity on DMBA-induced mammary tumors in rats, indicating its potential as an anticancer agent (Reddy et al., 2009).

Chemical Oxidation Study

A study on the chemical oxidation of 2-deacetoxytaxinine J derivative using dimethyldioxirane resulted in regio- and stereospecific hydroxylation. This finding is significant for understanding the chemical properties and potential applications of this compound (Horiguchi et al., 2000).

Isolation and Structural Analysis

2-Deacetoxytaxinine J has been isolated from various natural sources, and its structure has been determined through spectroscopic analysis. This is crucial for the identification and further research into its potential applications (Liang et al., 1998).

Safety and Hazards

The safety data sheet of 2-Deacetoxydecinnamoyltaxinine J indicates that it is for research use only and not for human use .

properties

IUPAC Name

[(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10-triacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O9/c1-13-20-10-19-11-22(34-15(3)29)14(2)24(27(19,7)8)25(36-17(5)31)26(37-18(6)32)28(20,9)23(12-21(13)33)35-16(4)30/h19-23,25-26,33H,1,10-12H2,2-9H3/t19-,20-,21+,22+,23+,25-,26+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKHREABHMWBBE-CNZAUHOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@]3([C@H](C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)C(=C)[C@H](C[C@@H]3OC(=O)C)O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Deacetoxydecinnamoyltaxinine J

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and structure of 2-Deacetoxydecinnamoyltaxinine J?

A1: 2-Deacetoxydecinnamoyltaxinine J has the molecular formula C28H40O9 []. Its structure is characterized by a taxane skeleton with a 4(20)-epoxide group. This structural feature distinguishes it from other taxanes like paclitaxel, which possess an oxetane ring in that position []. The crystal structure determination of this compound has been crucial in understanding the specific NMR characteristics of taxane 4(20)-epoxides []. You can find more information about its structure in the cited research article: [1‐Hydroxybaccatin I, C32H44O14, and 2‐Deacetoxydecinnamoyltaxinine J, C28H40O9. (link to article: https://www.semanticscholar.org/paper/1ee72e40673973be4f6489ce954b45f4ea419ad8)][2].

Q2: From which plant species was 2-Deacetoxydecinnamoyltaxinine J isolated?

A2: 2-Deacetoxydecinnamoyltaxinine J has been isolated from the Himalayan yew, scientifically known as Taxus wallichiana Zucc. []. This species is known to be a source of various taxane diterpenoids.

Q3: Are there any studies comparing the biological activity of 2-Deacetoxydecinnamoyltaxinine J to other taxanes?

A3: While the provided research articles focus on the isolation and structural characterization of 2-Deacetoxydecinnamoyltaxinine J [, ], they do not delve into its specific biological activity or compare it to other taxanes. Further research is needed to explore its potential biological properties and any potential relationship to known taxanes with established bioactivity, such as paclitaxel.

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